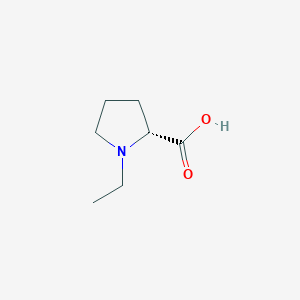

Ethyl-D-proline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

165552-34-1 |

|---|---|

Molecular Formula |

C7H14ClNO2 |

Molecular Weight |

179.64 g/mol |

IUPAC Name |

(2R)-1-ethylpyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-8-5-3-4-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m1./s1 |

InChI Key |

UBUGOZFEGIKNLN-FYZOBXCZSA-N |

SMILES |

CCN1CCCC1C(=O)O |

Isomeric SMILES |

CCN1CCC[C@@H]1C(=O)O.Cl |

Canonical SMILES |

CCN1CCCC1C(=O)O.Cl |

sequence |

P |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl-D-proline synthesis methods

Title: Technical Guide: Scalable and Stereoselective Synthesis of Ethyl-D-Proline Hydrochloride

Executive Summary

This compound hydrochloride (CAS: 131477-20-8) is a critical chiral building block in the synthesis of peptidomimetics, antihypertensive agents (ACE inhibitors), and neuroactive compounds. Unlike its L-enantiomer, the D-isomer is non-proteinogenic, imparting resistance to enzymatic degradation in biological systems—a highly desirable trait for therapeutic stability.

This guide details the Thionyl Chloride-Mediated Esterification as the primary industrial standard due to its scalability and cost-efficiency. It also presents a Biocatalytic Route using Candida antarctica Lipase B (CALB) for applications requiring strict "green chemistry" compliance or ultra-high enantiomeric excess (ee >99.9%) without purification.

Reaction Mechanism & Causality

The synthesis of this compound from D-proline is a classic Fischer esterification driven by the in-situ generation of anhydrous HCl.

-

Activation: Thionyl chloride (

) reacts with ethanol to generate anhydrous HCl and diethyl sulfite/sulfur dioxide. This creates the acidic environment necessary to protonate the carboxylic acid carbonyl. -

Water Scavenging: Crucially,

acts as a dehydrating agent. As water is produced during esterification, -

Stereochemical Integrity: Proline is prone to racemization via an enol intermediate under high heat or basic conditions. By maintaining a low temperature during the exothermic addition of

and using an acidic medium, the chiral center at C2 remains protonated and sterically locked, preserving the D-configuration.

Pathway Visualization

The following diagram illustrates the reaction workflow and critical control points (CCPs).

Figure 1: Workflow for Thionyl Chloride-mediated synthesis of this compound HCl.

Primary Protocol: Thionyl Chloride Mediated Synthesis

Scale: 100 g D-Proline input (Scalable to kg). Expected Yield: 90–95% Purity: >98% (HPLC), >99% ee.

Reagents & Equipment

-

Precursor: D-Proline (99% ee).

-

Solvent: Absolute Ethanol (200 proof, anhydrous).

-

Reagent: Thionyl Chloride (

, Reagent Grade). -

Precipitation Solvent: Diethyl Ether or MTBE (Methyl tert-butyl ether).

-

Equipment: 2L 3-neck Round Bottom Flask, Mechanical Stirrer, Reflux Condenser with CaCl2 drying tube, Dropping Funnel, Ice/Salt Bath.

Step-by-Step Methodology

-

System Preparation:

-

Assemble the glassware and flush with dry nitrogen. Moisture is the enemy of yield here.

-

Charge the flask with 1000 mL Absolute Ethanol (10 vol relative to proline).

-

Cool the ethanol to -10°C to 0°C using an ice/salt bath.

-

-

Reagent Addition (Critical Step):

-

Add 136 g (1.15 mol, 1.3 eq) of Thionyl Chloride dropwise over 45–60 minutes.

-

Control: Maintain internal temperature below 5°C. The reaction is highly exothermic.

-

Observation: Evolution of

and HCl gas will occur (use a scrubber).

-

-

Substrate Introduction:

-

Add 100 g (0.87 mol) of D-Proline in portions to the cold solution.

-

Note: Adding proline after generating the ethanolic HCl ensures the acid catalyst is ready and minimizes localized heating of the zwitterionic amino acid.

-

-

Reaction Phase:

-

Remove the cooling bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

-

Heat the mixture to Reflux (approx. 78°C) for 2–3 hours.

-

Endpoint Check: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or disappearance of solid proline.

-

-

Workup & Isolation:

-

Concentrate the reaction mixture under reduced pressure (Rotavap) at 40°C to remove excess ethanol and residual

. A viscous yellow oil will remain. -

Azeotropic Drying (Optional but recommended): Add 100 mL of Toluene and re-evaporate to remove trace water/HCl.

-

Dissolve the oily residue in a minimum amount of cold ethanol (approx. 50-100 mL).

-

Add 500 mL of Diethyl Ether (or MTBE) slowly with vigorous stirring. The product will precipitate as a white crystalline solid.

-

-

Filtration:

-

Filter the white solid under vacuum.

-

Wash the cake with cold Diethyl Ether (2 x 100 mL).

-

Dry in a vacuum oven at 40°C for 6 hours.

-

Alternative Protocol: Biocatalytic Synthesis (Green Route)

For laboratories requiring metal-free and acid-free conditions, enzymatic esterification is the superior choice.

-

Catalyst: Immobilized Candida antarctica Lipase B (Novozym 435).

-

Solvent: Ethanol (acting as both solvent and reactant) or 2-methyl-2-butanol (co-solvent).

-

Conditions: 30–50°C, 24–48 hours.

-

Advantage: Zero risk of racemization; no acidic waste.[1]

-

Disadvantage: Slower kinetics; enzyme cost.

Protocol Summary: Suspend D-Proline in Ethanol (excess). Add CALB beads (10% w/w relative to substrate). Shake at 200 rpm at 45°C. Monitor conversion by HPLC. Filter off enzyme (recyclable). Evaporate solvent to obtain the free base or treat with HCl/Dioxane to precipitate the salt.

Quality Control & Characterization

Validation of the product requires confirming chemical purity and, crucially, optical purity.

Specification Table

| Test | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Identification | 1H NMR matches standard | NMR (D2O or DMSO-d6) |

| Purity (Chemical) | ≥ 98.0% | HPLC (C18) |

| Specific Rotation | Polarimetry | |

| Enantiomeric Excess | ≥ 99.0% (D-isomer) | Chiral HPLC |

| Water Content | ≤ 1.0% | Karl Fischer |

Chiral HPLC Method (Self-Validating)

To distinguish D-Proline Ethyl Ester from L-Proline Ethyl Ester:

-

Column: Chiralpak AD-H (Daicel), 4.6 x 250 mm, 5 µm.

-

Mobile Phase: n-Hexane : Ethanol : TFA (85 : 15 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm.

-

Reference: The L-isomer typically elutes before the D-isomer (confirm with racemic standard).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Product is an Oil, not Solid | Residual Ethanol or Water. | Perform toluene azeotrope to remove water. Triturate vigorously with dry Diethyl Ether. |

| Low Optical Rotation | Racemization occurred.[1][2][3] | Check reaction temp. Did it exceed 80°C? Was the workup prolonged? Ensure starting D-Proline was 100% pure. |

| Yellow/Brown Color | Oxidation or degradation. | Use fresh, colorless |

| Low Yield | Incomplete reaction or hydrolysis during workup. | Ensure |

References

-

Vertex Pharmaceuticals. (2011). Method for refining prolinamide and derivatives. CN102180823A. Google Patents. Link

-

Chem-Impex International. (2024). D-Proline ethyl ester hydrochloride Product Specifications. Chem-Impex. Link

-

Pitzer, J., et al. (2022). Racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 24, 4816-4826. Royal Society of Chemistry.[1] Link

-

Thermo Scientific Chemicals. (2025).[4][5] D-Proline ethyl ester hydrochloride, 98% Catalog Entry. Thermo Fisher Scientific. Link

-

Sigma-Aldrich. (2025). Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich Technical Notes. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-Proline ethyl ester hydrochloride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. The challenging conformer assignment of proline methyl ester from rotational spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00898K [pubs.rsc.org]

Ethyl-D-proline: A Comprehensive Technical Guide to Structural Analysis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, the precise structural elucidation of chiral molecules is paramount. Ethyl-D-proline, a derivative of the non-proteinogenic D-proline, presents a compelling case study in the application of advanced analytical methodologies. Its unique stereochemistry and potential as a versatile building block in novel therapeutics demand a rigorous and multi-faceted approach to its characterization. This guide provides an in-depth exploration of the techniques and workflows essential for the unambiguous structural analysis of this compound. Moving beyond mere procedural descriptions, this document offers insights into the strategic selection and integration of these methods. As Senior Application Scientists, our goal is to empower fellow researchers with the knowledge to not only replicate these protocols but also to grasp the fundamental principles that ensure data integrity and drive successful outcomes in their own laboratories.

Introduction to this compound: Significance and Analytical Challenges

This compound is a derivative of the amino acid D-proline, featuring an ethyl ester functional group. This modification significantly alters its physicochemical properties, including its solubility and reactivity. The "D-" configuration at the alpha-carbon is of particular interest in medicinal chemistry. The incorporation of D-amino acids can confer resistance to enzymatic degradation, potentially enhancing the in vivo stability and bioavailability of peptide-based drugs.[1] D-proline and its derivatives are crucial chiral intermediates in the synthesis of a variety of pharmaceuticals, including antibiotics and antiviral drugs.[1]

The primary analytical challenge lies in the unambiguous determination of its absolute stereochemistry and the comprehensive characterization of its three-dimensional structure. This necessitates a suite of orthogonal analytical techniques capable of providing complementary structural information. The unique cyclic structure of the proline ring also introduces conformational rigidity that influences its spectroscopic signature.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is a cornerstone of small molecule structural analysis, providing detailed information about the chemical environment of each atom.[4] For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for a complete assignment of its proton and carbon signals.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift dispersion.

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.

-

Tune and match the probe for the respective nuclei (¹H and ¹³C).

-

Shim the magnetic field to achieve a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

-

Interpreting the Spectra: A Self-Validating Approach

The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl group (a quartet for the CH₂ and a triplet for the CH₃) and the proline ring protons.[5] The chemical shifts and coupling constants of the proline ring protons are particularly informative about the ring's conformation. The ¹³C NMR spectrum will provide a count of the unique carbon atoms, confirming the molecular formula. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then employed to establish connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure. For proline and its derivatives, the Cβ and Cγ chemical shifts can be indicative of the cis or trans conformation of the amide bond when incorporated into a peptide chain.[6]

Visualization: NMR Correlation Workflow

Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

-

Instrument Setup:

-

Use an ESI source coupled to a mass analyzer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Orbitrap).

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and intense signal for the protonated molecule [M+H]⁺.

-

-

MS1 Acquisition: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

-

MS/MS (Tandem MS) Acquisition:

-

Select the [M+H]⁺ ion of this compound as the precursor ion.

-

Apply collision-induced dissociation (CID) to fragment the precursor ion.

-

Acquire the product ion spectrum (MS/MS spectrum).

-

-

Data Analysis:

-

From the MS1 spectrum, determine the experimental mass of the [M+H]⁺ ion and compare it to the theoretical mass to confirm the elemental composition.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation pattern of proline-containing molecules can be complex due to the stability of the pyrrolidine ring.[7]

-

Data Presentation: Expected Mass and Fragments

| Ion | Theoretical m/z | Observed m/z (example) | Inferred Structure |

| [M+H]⁺ | 144.1019 | 144.1021 | Intact Molecule |

| [M+H - C₂H₄]⁺ | 116.0706 | 116.0708 | Loss of ethylene |

| [M+H - C₂H₅OH]⁺ | 98.0600 | 98.0602 | Loss of ethanol |

| [Proline-H]⁺ | 116.0706 | 116.0708 | Proline moiety |

Visualization: Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation pathway for this compound in ESI-MS/MS.

Chiral Chromatography: Separating and Quantifying Enantiomers

The confirmation of the "D" configuration is crucial. Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: Choose a suitable chiral stationary phase (CSP). For amino acid derivatives, polysaccharide-based CSPs (e.g., Chiralpak series) are often effective.[8][9]

-

Mobile Phase Optimization:

-

Derivatization (if necessary): Since proline and its simple esters lack a strong chromophore, derivatization with a UV-active or fluorescent tag (e.g., benzoyl chloride or NBD-Cl) may be necessary to achieve the desired sensitivity.[9][10]

-

Sample Analysis:

-

Inject a standard solution containing both L- and D-Ethyl-proline to determine their respective retention times.

-

Inject the sample of interest and integrate the peak areas for each enantiomer.

-

-

Enantiomeric Excess Calculation:

-

e.e. (%) = [([D] - [L]) / ([D] + [L])] x 100

-

Where [D] and [L] are the peak areas of the D- and L-enantiomers, respectively.

-

Trustworthiness: A Self-Validating System

The validity of the chiral separation is confirmed by running a racemic standard (a 50:50 mixture of D- and L-enantiomers) to demonstrate baseline resolution and equal response factors for both enantiomers. The sample is then spiked with a small amount of the L-enantiomer to confirm the peak identity of the minor enantiomer. The method should be validated according to ICH guidelines for linearity, precision, and accuracy.[9]

X-ray Crystallography: The Definitive 3D Structure

For an unambiguous determination of the absolute stereochemistry and the solid-state conformation, single-crystal X-ray diffraction is the ultimate technique, provided that suitable crystals can be grown.[11]

Experimental Workflow

Caption: Workflow for single-crystal X-ray crystallography.

The result of a successful X-ray crystallographic analysis is a detailed three-dimensional model of the molecule, including precise bond lengths, bond angles, and the absolute configuration of the chiral center.[12] This provides the highest level of structural validation. The crystallization of small molecules like proline derivatives can be achieved by methods such as slow diffusion of an anti-solvent into a saturated solution.[13]

Conclusion: An Integrated Approach to Structural Elucidation

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy elucidates the molecular framework, mass spectrometry confirms the molecular weight and provides fragmentation data, chiral chromatography verifies the enantiomeric purity, and X-ray crystallography offers the definitive three-dimensional structure. By integrating the data from these orthogonal methods, researchers can achieve an unambiguous and robust structural assignment, a critical step in the advancement of drug discovery and development programs that utilize this and other chiral building blocks.

References

- Google Patents. (n.d.). Synthesis method of D-proline - CN107827802B.

-

Juniper Publishers. (2023, September 12). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]

- Google Patents. (n.d.). Method for detecting trace chiral isomer D-proline in L-proline - CN114778743A.

-

ResearchGate. (n.d.). Figure 2. 1D 1 H NMR spectra of the reaction mixture of L-proline and.... Retrieved from [Link]

-

PubMed. (n.d.). Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3. Retrieved from [Link]

-

American Laboratory. (2011, September 1). Rapid Enantiomeric Excess Determination of D- and L-Proline Using Electrospray Ionization–Mass Spectrometry. Retrieved from [Link]

-

PMC. (n.d.). Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Retrieved from [Link]

-

MDPI. (n.d.). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Retrieved from [Link]

-

PMC. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Retrieved from [Link]

-

PMC. (n.d.). Redetermination of the solvent-free crystal structure of l-proline. Retrieved from [Link]

-

ResearchGate. (2023, September 25). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Retrieved from [Link]

-

MDPI. (n.d.). Protein X-ray Crystallography and Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). D-Proline. Retrieved from [Link]

-

memtein.com. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Retrieved from [Link]

-

Chegg.com. (2020, December 2). Solved N D ΝΗ 'H NMR of L-proline L-valine ethyl ester. Retrieved from [Link]

-

PubMed. (n.d.). Geometry of proline and hydroxyproline I: An analysis of X-ray crystal structure data. Retrieved from [Link]

-

Wikipedia. (n.d.). Proline. Retrieved from [Link]

Sources

- 1. D-proline:A member of the D-amino acid family_Chemicalbook [chemicalbook.com]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Solved N D ΝΗ 'H NMR of L-proline L-valine ethyl ester | Chegg.com [chegg.com]

- 6. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Geometry of proline and hydroxyproline I: An analysis of X-ray crystal structure data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Backbone of Bioactivity: A Technical Guide to Proline Derivatives in Drug Discovery and Beyond

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline, a unique proteinogenic amino acid distinguished by its secondary amine integrated into a pyrrolidine ring, imparts significant conformational constraints on peptides and proteins. This inherent structural rigidity has made proline and its derivatives invaluable scaffolds in medicinal chemistry and chemical biology. This in-depth technical guide explores the multifaceted biological activities of proline derivatives, moving beyond a simple catalog of compounds to provide a deep understanding of the mechanistic principles that govern their function. We will dissect their critical roles in asymmetric organocatalysis, their targeted inhibition of key enzymes, and their emergence as potent therapeutic agents in oncology, virology, and infectious diseases. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to harness the power of proline derivatives in their own research and development endeavors.

The Proline Paradigm: Understanding the Structural and Functional Uniqueness

Proline's distinctive cyclic structure sets it apart from all other proteinogenic amino acids.[1][2] The pyrrolidine ring restricts the rotation around the N-Cα bond (phi angle) to approximately -65°, significantly limiting the conformational freedom of the peptide backbone.[1] This rigidity makes proline a potent "structure-breaker" in alpha-helices and beta-sheets, while simultaneously promoting the formation of beta-turns and polyproline helices, which are crucial for protein-protein interactions.[1][3]

The incorporation of proline into a peptide chain can induce a "kink" or turn, a feature that is often exploited in the design of peptidomimetics to mimic the bioactive conformation of a natural peptide ligand. Furthermore, the peptide bond preceding a proline residue can exist in either a cis or trans conformation with a relatively low energy barrier for interconversion, a phenomenon catalyzed by peptidyl-prolyl cis/trans isomerases (PPIases).[4] This isomerization can act as a molecular switch, regulating protein folding and function.

Derivatization of the proline ring at various positions allows for the fine-tuning of these structural properties, leading to analogues with enhanced stability, altered conformational preferences, and novel biological activities.[4][5][6] These modifications can include substitutions on the ring, incorporation of heteroatoms, or altering the ring size.[4][5][6]

Proline Derivatives in Asymmetric Organocatalysis: A Green Chemistry Revolution

The discovery that L-proline can act as an efficient asymmetric organocatalyst marked a significant advancement in synthetic organic chemistry.[7][8] Proline and its derivatives catalyze a variety of carbon-carbon bond-forming reactions, including aldol and Michael additions, with high enantioselectivity.[7][9][10] This has profound implications for the synthesis of chiral drugs, where a specific enantiomer is often responsible for the desired therapeutic effect.

The catalytic prowess of proline stems from its ability to form key intermediates, such as enamines and iminium ions, with carbonyl compounds. The chirality of the proline catalyst is then transferred to the product during the reaction.

Caption: Proline-catalyzed asymmetric aldol reaction workflow.

The development of various proline derivatives as organocatalysts has expanded the scope of these reactions, allowing for the synthesis of a wider range of complex chiral molecules with even greater efficiency and selectivity.[11]

Proline Derivatives as Targeted Therapeutic Agents

The unique structural features of proline derivatives make them ideal scaffolds for the design of enzyme inhibitors and other therapeutic agents. Their rigid conformation can pre-organize functional groups to fit precisely into the active site of a target protein, leading to high affinity and selectivity.

Enzyme Inhibition: A Cornerstone of Proline Derivative Bioactivity

Proline derivatives have been successfully developed as inhibitors for a variety of enzyme classes, most notably proteases.

-

Protease Inhibitors: The constrained pyrrolidine ring can mimic the transition state of peptide bond cleavage, making proline derivatives potent inhibitors of proteases. A prominent example is Nirmatrelvir, a key component of the COVID-19 antiviral drug Paxlovid, which is a proline derivative that inhibits the SARS-CoV-2 main protease.[5][12] Other examples include inhibitors of matrix metalloproteases (MMPs), which are implicated in cancer metastasis, and metallo-β-lactamases, which contribute to antibiotic resistance.[13]

-

Other Enzyme Targets: Proline derivatives have also been designed to inhibit other enzymes, such as dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes and cysteine proteases.[4][11]

Anticancer Activity

The metabolism of proline is often dysregulated in cancer cells, which can become dependent on proline for growth and survival.[14][15] This has led to the exploration of proline metabolism as a target for cancer therapy. For instance, inhibitors of proline dehydrogenase (PRODH), the first enzyme in the proline catabolism pathway, are being investigated as potential anticancer agents.[14][16] Furthermore, proline derivatives have been incorporated into peptides and peptidomimetics that target cancer-specific proteins or signaling pathways.[17]

Antiviral and Antibacterial Applications

Beyond COVID-19, proline derivatives have shown promise as broad-spectrum antiviral and antibacterial agents.[12][17][18][19] Temporins, a class of antimicrobial peptides, have been modified with proline to enhance their activity against both Gram-positive and Gram-negative bacteria.[17] The incorporation of proline can improve the stability and membrane-disrupting capabilities of these peptides.[17] In the antiviral realm, proline-based compounds are being investigated as inhibitors of proteases from various viruses, including Dengue and Zika.[18][19]

Experimental Protocols for Assessing Biological Activity

The evaluation of the biological activity of proline derivatives requires a combination of biochemical and cell-based assays. The choice of assay depends on the specific biological activity being investigated.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (e.g., IC₅₀) of a proline derivative against a specific enzyme.

Methodology (Example: Protease Inhibition Assay):

-

Reagent Preparation:

-

Prepare a stock solution of the purified target protease in an appropriate buffer.

-

Prepare a stock solution of a fluorogenic or chromogenic substrate specific for the protease.

-

Prepare serial dilutions of the proline derivative inhibitor in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the proline derivative inhibitor at various concentrations, and the enzyme solution.

-

Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate to all wells.

-

Monitor the change in fluorescence or absorbance over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: A generalized workflow for an enzyme inhibition assay.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of a proline derivative against a specific microbial strain.

Methodology (Broth Microdilution Assay):

-

Inoculum Preparation:

-

Grow the microbial strain in an appropriate broth medium to the mid-logarithmic phase.

-

Adjust the cell density to a final concentration of approximately 5 x 10⁴ colony-forming units (CFU)/mL in the assay wells.[20]

-

-

Assay Procedure:

-

In a 96-well microplate, prepare serial twofold dilutions of the proline derivative in the broth medium.

-

Add the prepared microbial inoculum to each well.

-

Include positive (no inhibitor) and negative (no inoculum) controls.

-

Incubate the plate at the optimal growth temperature for the microbe (e.g., 37°C for 16-18 hours).[17]

-

-

Data Analysis:

-

Visually inspect the plate for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the proline derivative that completely inhibits visible growth.[17]

-

Data Presentation: Comparative Biological Activities

The following table summarizes the biological activities of selected proline derivatives to illustrate the structure-activity relationships.

| Proline Derivative | Target | Biological Activity | IC₅₀ / MIC | Reference |

| Nirmatrelvir | SARS-CoV-2 Mpro | Antiviral | 3.1 nM | [12] |

| d-Proline Derivative | IMP-1 Metallo-β-lactamase | Antibacterial (Inhibitor) | ~µM range | [13] |

| Temporin-1CEh Analogue | Gram-negative bacteria | Antibacterial | 2-16 µg/mL | [17] |

| (2S,4R)-4-Fluoroproline | Collagen Biosynthesis | Enzyme Inhibition | - | [21] |

| α-Methylproline | α₄β₁ Integrin | Antagonist | - | [4] |

The Future of Proline Derivatives: Expanding the Therapeutic Landscape

The versatility of the proline scaffold ensures its continued importance in drug discovery and chemical biology. Future research will likely focus on:

-

Novel Scaffolds: The design and synthesis of new proline analogues with unique conformational properties and functionalities.[22][23]

-

Targeted Drug Delivery: The use of proline-rich peptides as cell-penetrating peptides to deliver therapeutic cargo into cells.

-

Modulation of Protein-Protein Interactions: The development of proline-based peptidomimetics to disrupt disease-relevant protein-protein interactions.

-

Neurobiology: Further exploration of the roles of proline and its derivatives in the central nervous system, with potential applications in treating neurological and psychiatric disorders.[14][24][25][26]

The ability to rationally design proline derivatives with specific biological activities will undoubtedly lead to the development of novel and effective therapies for a wide range of diseases.

References

- Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evalu

- Proline Derivatives and Analogs. (n.d.). Sigma-Aldrich.

- Overview of Proline Metabolism. (n.d.).

- Proline derivatives used in this study. (n.d.).

- De, S. K. (2023). Novel Proline Derivatives for Treating COVID-19. Current Medicinal Chemistry, 30(12), 1458–1461.

- Proline. (n.d.). In Wikipedia.

- Proline Derivatives in Organic Synthesis. (2007). Organic Chemistry Portal.

- Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130–8232.

- The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. (n.d.). Frontiers in Oncology.

- The Multifaceted Roles of Proline in Cell Behavior. (n.d.). Frontiers in Cell and Developmental Biology.

- Synthesis of Functionalized Proline-Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances. (n.d.).

- Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055.

- Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed.

- 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (n.d.). PMC - NIH.

- Evaluation of proline-rich antimicrobial peptides as potential lead structures for novel antimycotics against Cryptococcus neoformans. (2024). Frontiers in Microbiology.

- What Is The Role Of Proline In Protein Secondary Structure?. (2025). Chemistry For Everyone.

- Proline – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu.

- Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. (2019). MDPI.

- The Multifaceted Roles of Proline in Cell Behavior. (n.d.). PMC.

- Structural Biology of Proline Catabolic Enzymes. (n.d.). PMC - PubMed Central - NIH.

- Proline-Catalyzed Direct Asymmetric Aldol Reactions. (n.d.). Journal of the American Chemical Society.

- Neurobiology of L-proline: From molecules to behavior. (2025).

- Proline and Antiviral Drugs. (n.d.).

- Proline organoc

- Neurobiology of L-proline: From molecules to behavior. (2025). PubMed.

- Proline-Modified RWn Peptides: Enhanced Antifungal Efficacy and Synergy with Conventional Antibiotics for Combating Resistant Fungal Infections. (2024). ACS Omega.

- 10.1: Chiral Proline Based Reactions. (2021). Chemistry LibreTexts.

- Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease. (2025). PMC.

- Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. PubMed.

- Schizophrenia-Like Behaviors Arising from Dysregulated Proline Metabolism Are Associated with Altered Neuronal Morphology and. (n.d.). Semantic Scholar.

- Molecular insights into protein synthesis with proline residues. (2016). PMC - NIH.

- Heterogeneous organocatalysis: the proline case. (2025). PMC - PubMed Central - NIH.

Sources

- 1. Proline - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Molecular insights into protein synthesis with proline residues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proline Derivatives and Analogs [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 12. Novel Proline Derivatives for Treating COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Occurrence of the d-Proline Chemotype in Enzyme Inhibitors [mdpi.com]

- 14. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]

- 15. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]

- 16. Structural Biology of Proline Catabolic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Evaluation of proline-rich antimicrobial peptides as potential lead structures for novel antimycotics against Cryptococcus neoformans [frontiersin.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Neurobiology of L-proline: From molecules to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Chiral Architectures: The Mechanistic Role of Ethyl-D-Proline in Asymmetric Organocatalysis

Executive Summary

Ethyl-D-proline (D-Proline Ethyl Ester) represents a pivotal scaffold in the field of asymmetric organocatalysis. While L-proline is the historic standard for enamine catalysis, its D-enantiomer derivatives provide the essential "mirror-image" reactivity required to access non-natural stereoisomers of pharmaceutical intermediates.

This technical guide dissects the mechanism of this compound, distinguishing it from the free amino acid. Unlike free proline, which relies on a bifunctional enamine-acid mechanism, the ethyl ester derivative operates through a distinct steric-controlled pathway, often necessitating external co-catalysts or specific solvent interactions. This guide details the kinetic resolution, transition state logic, and validated protocols for deploying this compound in high-value carbon-carbon bond-forming reactions.

The Chemical Architecture

To understand the catalytic behavior of this compound, one must analyze its structural deviations from the parent amino acid.

Structural Properties & Solubility

The esterification of the carboxylic acid moiety fundamentally alters the catalyst's physiochemical profile:

| Feature | Free D-Proline | This compound | Mechanistic Implication |

| H-Bond Donor | Carboxylic Acid (-COOH) | None (Ester -COOEt) | Loss of intramolecular Zimmerman-Traxler activation; requires external acid/protic solvent. |

| Solubility | Polar/Aqueous | Organic Solvents (DCM, THF) | Enables catalysis in non-polar media where free proline precipitates. |

| Zwitterion | Yes (at neutral pH) | No | Prevents internal salt formation; amine remains nucleophilic without base treatment (if free base). |

| Steric Bulk | Low | Moderate (Ethyl group) | Enhanced steric shielding of the Re-face (for D-isomer) during nucleophilic attack. |

The Enantiocomplementarity Principle

In drug development, accessing the (S)-enantiomer often requires L-proline. However, when the (R)-enantiomer is the bioactive target (common in non-natural amino acid synthesis), This compound is the reagent of choice. It provides identical kinetics to the L-isomer but inverts the stereochemical outcome.

Mechanism of Action: The Enamine Cycle[1]

The catalytic utility of this compound is driven by the HOMO-raising activation of carbonyl substrates via enamine formation.

The Catalytic Cycle

-

Condensation: The secondary amine of this compound attacks the carbonyl carbon of the substrate (typically a ketone or aldehyde), releasing water to form an iminium ion .

-

Deprotonation: The

-proton is removed, collapsing the iminium into a nucleophilic enamine . -

C-C Bond Formation: The enamine attacks an electrophile (e.g., an aldehyde in Aldol reactions).

-

Critical Distinction: In free proline, the carboxylic acid directs the electrophile via hydrogen bonding. In this compound, the ester group provides steric bulk , forcing the electrophile to approach from the less hindered face, but often requires a Lewis acid or Bronsted acid additive to activate the electrophile.

-

-

Hydrolysis: The resulting iminium intermediate is hydrolyzed, releasing the chiral product and regenerating the this compound catalyst.

Visualization of the Pathway

The following diagram illustrates the enamine activation cycle for an intermolecular Aldol reaction catalyzed by this compound.

Caption: The catalytic cycle of this compound showing enamine formation, steric-controlled addition, and hydrolytic turnover.

Experimental Framework & Protocols

Protocol: Asymmetric Aldol Reaction

This protocol describes the coupling of acetone with 4-nitrobenzaldehyde using this compound. Note that because the ester lacks an internal proton donor, we often add a co-catalyst or run in a protic environment to facilitate turnover.

Reagents:

-

Catalyst: this compound hydrochloride (10-20 mol%)

-

Base: Triethylamine (TEA) (to free the amine)

-

Substrate: Acetone (excess, acts as solvent/reagent)

-

Electrophile: 4-Nitrobenzaldehyde (1.0 equiv)

-

Solvent: DMSO or Acetone/Water mix

Step-by-Step Methodology:

-

Catalyst Activation: In a clean reaction vial, dissolve this compound HCl (0.2 mmol) in DMSO (2 mL). Add TEA (0.2 mmol) and stir for 10 minutes at room temperature. Rationale: The HCl salt is stable but catalytically inactive. TEA liberates the secondary amine.

-

Enamine Formation: Add Acetone (2.0 mL, excess). Stir for 30 minutes. Rationale: Allows equilibrium formation of the enamine intermediate.

-

Reaction Initiation: Add 4-Nitrobenzaldehyde (1.0 mmol). Seal the vial.

-

Incubation: Stir at room temperature (25°C) for 24-48 hours. Monitor via TLC (Hexane/EtOAc 7:3).

-

Quench & Workup: Add saturated ammonium chloride (NH4Cl) solution (5 mL). Extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Dry organic layer over MgSO4, concentrate, and purify via flash column chromatography on silica gel.

Self-Validating Checkpoint:

-

Observation: The reaction mixture should remain homogeneous. Precipitation indicates poor solubility of the aldehyde or catalyst.

-

Chiral HPLC: Analyze the product on a Chiralpak AD-H column. Expect the enantiomer opposite to that obtained with L-proline.

Optimization Matrix

When yields are low, consult the following optimization table:

| Variable | Adjustment | Mechanistic Effect |

| Solvent | Switch to DMSO/Water (9:1) | Water accelerates hydrolysis of the product iminium, often the rate-determining step in ester catalysis. |

| Additive | Add 10 mol% Acetic Acid | Provides a proton source to activate the electrophile (mimicking the missing -COOH of free proline). |

| Temperature | Lower to 4°C | Increases enantioselectivity (ee) by suppressing the non-catalyzed background reaction, though rate decreases. |

Troubleshooting & Safety

Handling the Ester

-

Hydrolysis Risk: this compound can hydrolyze back to D-proline in strong aqueous base or acid. Ensure pH remains near neutral (7-8) during the reaction to maintain the ester functionality.

-

Racemization: Unlike amino acid chlorides, the ethyl ester is relatively resistant to racemization under standard organocatalytic conditions.

Safety Data

-

CAS: 13356-08-6 (Free base) / 58664-74-1 (HCl salt).

-

Hazards: Irritant to eyes and skin. Handle in a fume hood.

-

Storage: Hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen).

References

-

List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[1] Link

- Context: The foundational text on proline catalysis mechanism, establishing the enamine cycle applicable to deriv

-

Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society.[1] Link

- Context: Discusses the structure-activity relationship of proline deriv

-

Moyano, A., & Rios, R. (2006). Asymmetric Organocatalysis with Proline Esters. Chemical Reviews. Link

- Context: Comprehensive review specifically comparing acid vs. ester mechanisms.

-

PubChem Compound Summary. (2023). D-Proline Ethyl Ester. National Center for Biotechnology Information. Link

- Context: Verification of chemical identifiers and physical properties.

Sources

Architecting Rigidity: A Technical Guide to Chiral Proline Analogs in Drug Discovery and Catalysis

Executive Summary

Proline is the only proteinogenic amino acid where the side chain is cyclized onto the backbone nitrogen, creating a unique pyrrolidine ring.[1][2][3] This structural constraint—often termed the "proline anomaly"—dictates the folding kinetics of proteins and the pharmacokinetics of peptide-based drugs. Chiral proline analogs are not merely structural replacements; they are precision tools used to lock conformations, modulate metabolic stability, and catalyze asymmetric organic transformations. This guide dissects the stereoelectronic mechanics of these analogs, their synthesis, and their critical role in modern medicinal chemistry, from ACE inhibitors to the SARS-CoV-2 main protease inhibitor, Nirmatrelvir.

The Proline Anomaly: Structural Mechanics & Stereoelectronics

To effectively deploy proline analogs, one must first master the conformational equilibrium of the native pyrrolidine ring. Unlike acyclic amino acids, proline restricts the

-

C

-endo (Down): The -

C

-exo (Up): The

The Gauche Effect and Fluorination

The introduction of electronegative atoms (like fluorine) at the 4-position creates a "gauche effect." Due to hyperconjugation (

-

(4R)-Fluoroproline: Forces C

-exo pucker -

(4S)-Fluoroproline: Forces C

-endo pucker

This tunable rigidity is the foundation of "proline editing" in peptidomimetics.

Visualization: Conformational Equilibrium

The following diagram illustrates the thermodynamic relationship between ring pucker and amide bond geometry.

Figure 1: Stereoelectronic control of peptide bond geometry via proline ring puckering. (4R)-substitution stabilizes the trans-amide, while (4S)-substitution shifts equilibrium toward the cis-amide.

Synthetic Methodologies

Synthesis of chiral proline analogs generally follows two strategic pathways: Direct Functionalization of the chiral pool (using Hydroxyproline) or De Novo Cyclization .

Route A: Direct Functionalization (The Chiral Pool)

Starting with naturally occurring trans-4-hydroxy-L-proline (Hyp), researchers can access 4-substituted analogs via nucleophilic substitution with inversion of configuration (Mitsunobu reaction or

Route B: De Novo Synthesis (1,3-Dipolar Cycloaddition)

For quaternary prolines (e.g.,

Workflow:

-

Condensation: An amino ester condenses with an aldehyde to form an imine.

-

Ylide Formation: Deprotonation generates the azomethine ylide dipole.

-

Cycloaddition: Reaction with an electron-deficient alkene (dipolarophile).

Figure 2: De novo synthesis of polysubstituted proline analogs via metal-catalyzed 1,3-dipolar cycloaddition.

Applications in Drug Design[4]

Proline analogs are critical in "rigidifying" flexible peptide backbones to improve binding affinity (entropy reduction) and block proteolytic cleavage.

Case Study: Nirmatrelvir (Paxlovid)

Nirmatrelvir, the protease inhibitor for SARS-CoV-2, utilizes a bicyclic proline analog (6,6-dimethyl-3-azabicyclo[3.1.0]hexane). This "fused" proline mimic locks the molecule into a bioactive conformation that perfectly fits the S2 pocket of the viral M-pro protease, a feat impossible with native proline.

Comparative Therapeutic Analysis

| Drug Name | Proline Analog Type | Mechanism of Action | Indication |

| Captopril | L-Proline (Native) | ACE Inhibitor | Hypertension |

| Enalapril | L-Proline (Native) | ACE Inhibitor | Hypertension |

| Saxagliptin | Methanopyrrolidine (Bridged) | DPP-4 Inhibitor | Type 2 Diabetes |

| Nirmatrelvir | 6,6-dimethyl-3-azabicyclo[3.1.0]hexane | M-pro Protease Inhibitor | COVID-19 |

| Ledipasvir | Complex Polycyclic Proline | NS5A Inhibitor | Hepatitis C |

Organocatalysis: The "Simplest Enzyme"[6]

Beyond being a building block, chiral proline itself is a catalyst.[][5][6][7][8][9] The secondary amine acts as a Lewis base, while the carboxylic acid acts as a Brønsted acid, enabling "bifunctional catalysis."

Mechanism: Enamine Activation

In the asymmetric aldol reaction, proline reacts with a ketone to form a nucleophilic enamine . The carboxylic acid arm then hydrogen-bonds to the incoming aldehyde electrophile, directing it to the Re-face or Si-face with high precision.

Figure 3: The catalytic cycle of proline-mediated asymmetric aldol reaction via enamine activation.

Experimental Protocol: Synthesis of (2S,4R)-4-Fluoroproline

A self-validating protocol for converting Hydroxyproline to Fluoroproline, demonstrating stereoelectronic inversion.

Objective: Synthesize (2S,4R)-4-fluoroproline methyl ester from (2S,4S)-4-hydroxyproline (Hyp) via inversion of configuration.

Reagents:

-

N-Boc-trans-4-hydroxy-L-proline methyl ester (Starting Material)

-

DAST (Diethylaminosulfur trifluoride) - Fluorinating agent

-

Dichloromethane (DCM) - Solvent

Protocol:

-

Preparation: Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous DCM under an inert argon atmosphere. Cool the solution to -78°C.

-

Why: DAST is highly reactive and prone to decomposition; low temperature prevents side reactions (elimination).

-

-

Addition: Add DAST (1.2 eq) dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature (RT) slowly over 4 hours.

-

Causality: As the temperature rises, the fluoride ion displaces the activated oxygen via an

mechanism. Since the starting material is trans (4S), the product will be cis (4R). Note: To achieve the trans-4-fluoroproline (4S), one would first need to invert the hydroxyl to cis before fluorination, or use a different leaving group strategy. Correction for clarity: Direct DAST on trans-Hyp yields cis-4-fluoroproline (4R). To get the trans-4-fluoroproline (4S), which stabilizes the exo-pucker, one typically starts with cis-4-hydroxyproline.

-

-

Quenching: Pour the reaction mixture into saturated aqueous

(Caution: Gas evolution). -

Extraction: Extract with DCM (3x), dry over

, and concentrate. -

Validation:

-

NMR Check:

-NMR will show a distinct doublet of multiplets. -

Coupling Constants: Analyze

. The coupling constants will confirm the ring pucker conformation change induced by the fluorine gauche effect.

-

References

-

Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. (2024). Retrieved from

-

Proline Analogues. Chemical Reviews. (2024).[10][11] Retrieved from

-

4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Top Heterocycl Chem. (2017).[2] Retrieved from

-

Stereoselective Synthesis of Quaternary Proline Analogues. Molecules. (2012). Retrieved from

-

Enamine-Based Organocatalysis with Proline and Diamines. Accounts of Chemical Research. (2004). Retrieved from

Sources

- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. raineslab.com [raineslab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. longdom.org [longdom.org]

- 7. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Ethyl-D-Proline Derivatives in Pharmaceutical Synthesis

Executive Summary

Ethyl-D-proline (specifically N-Ethyl-D-proline ) is a critical chiral building block in the synthesis of neuroleptic drugs, peptidomimetics, and asymmetric catalysts. Its structural rigidity, provided by the pyrrolidine ring, combined with the N-ethyl substitution, offers unique steric and electronic properties that modulate the pharmacokinetics of downstream active pharmaceutical ingredients (APIs).

This guide addresses a frequent point of confusion in the field: the nomenclature ambiguity between N-Ethyl-D-proline and D-Proline Ethyl Ester . Misidentification between these two distinct chemical entities can lead to catastrophic synthetic failures or safety hazards. This monograph provides definitive identification, safety data, and synthesis protocols for the N-ethyl derivative, while explicitly distinguishing it from the ester.

Part 1: Chemical Identity & Critical Disambiguation

The Nomenclature Hazard

In casual laboratory vernacular, "this compound" is often used interchangeably for two chemically distinct compounds. Precise CAS verification is mandatory before procurement or synthesis.

| Feature | Target Compound (N-Ethyl) | Common Confusant (Ester) |

| Common Name | This compound | D-Proline Ethyl Ester |

| IUPAC Name | (R)-1-Ethylpyrrolidine-2-carboxylic acid HCl | Ethyl (R)-pyrrolidine-2-carboxylate HCl |

| CAS Number | 165552-34-1 (HCl salt) | 131477-20-8 (HCl salt) |

| Chemical Focus | N-Alkylated Amino Acid | Carboxyl-Protected Amino Acid |

| Primary Use | Core scaffold for APIs (e.g., Amisulpride) | Peptide coupling intermediate |

| Molecular Formula | C | C |

| Molecular Weight | 179.64 g/mol | 179.64 g/mol |

Structural Visualization

The following diagram illustrates the structural divergence and the synthesis logic for both derivatives to prevent cross-usage errors.

Figure 1: Divergent synthesis pathways from D-Proline yielding the two commonly confused "Ethyl" derivatives.

Part 2: Safety Profile (GHS/SDS)

Compound: N-Ethyl-D-proline Hydrochloride (CAS 165552-34-1) Signal Word: WARNING

Hazard Statements (GHS Classification)

Unlike the relatively inert proline amino acid, the N-ethyl derivative exhibits specific toxicity and irritation profiles that require engineering controls.

| Code | Hazard Statement | Mechanism of Action |

| H302 | Harmful if swallowed | Systemic absorption via GI tract; potential neuroactive effects due to pyrrolidine core. |

| H315 | Causes skin irritation | Acidic nature of HCl salt disrupts dermal barrier. |

| H319 | Causes serious eye irritation | Corrosive potential to corneal epithelium. |

| H335 | May cause respiratory irritation | Dust inhalation triggers mucosal inflammation. |

Precautionary Protocols

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to mitigate H335 risks.

-

PPE: Nitrile gloves (minimum 0.11 mm thickness) and tightly fitting safety goggles.

-

Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or caking.

Part 3: Technical Specifications & Applications

Physicochemical Properties

-

Appearance: White to off-white crystalline powder.

-

Solubility: Highly soluble in water, methanol, and ethanol; sparingly soluble in dichloromethane.

-

Chirality: (R)-enantiomer.[2][3] Optical purity is critical; presence of the (S)-enantiomer (L-proline derivative) can invert pharmacological activity.

-

Purity Standard: ≥98% (HPLC) required for pharmaceutical intermediate use.

Pharmaceutical Applications

N-Ethyl-D-proline is a specialized scaffold used in:

-

Antipsychotics: It serves as a chiral synthon in the synthesis of substituted benzamides (analogs of Amisulpride and Sulpiride), where the N-ethyl group dictates receptor binding affinity (D2/D3 dopamine receptors).

-

Peptidomimetics: Incorporation into peptide chains introduces a "kink" in the backbone, reducing conformational freedom and increasing resistance to enzymatic degradation by proteases.

-

Organocatalysis: Used as a precursor for chiral ligands in asymmetric Michael additions and aldol reactions.

Part 4: Synthesis Protocol (Reductive Amination)

Objective: Synthesis of N-Ethyl-D-proline via Reductive Amination. Rationale: Direct alkylation with ethyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination using acetaldehyde provides higher selectivity for the mono-ethylated product.

Reaction Scheme

Step-by-Step Methodology

Reagents:

-

D-Proline (CAS 344-25-2)

-

Acetaldehyde (freshly distilled)

-

Sodium Cyanoborohydride (NaBH

CN) -

Methanol (anhydrous)

Workflow:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve D-Proline (1.0 eq) in anhydrous Methanol (10 mL/g).

-

Imine Formation: Cool the solution to 0°C. Add Acetaldehyde (1.2 eq) dropwise over 15 minutes. Allow to stir for 30 minutes to form the imine intermediate.

-

Reduction: Add Sodium Cyanoborohydride (1.5 eq) in small portions. Caution: Evolution of hydrogen gas.

-

Reaction: Remove ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. Monitor via TLC (n-BuOH:AcOH:H2O 4:1:1) or LC-MS.

-

Quenching: Quench reaction with 1N HCl to decompose excess hydride and adjust pH to ~2.

-

Isolation:

-

Concentrate methanol under reduced pressure.

-

Redissolve residue in water and wash with Ethyl Acetate (to remove non-polar impurities).

-

Lyophilize the aqueous layer to obtain the crude N-Ethyl-D-proline Hydrochloride.

-

-

Purification: Recrystallize from Ethanol/Ether or purify via ion-exchange chromatography if high purity (>99%) is required.

Process Logic Diagram

Figure 2: Logical flow for the reductive amination synthesis protocol.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 165552-34-1. Retrieved February 3, 2026, from [Link]

Sources

Technical Guide: Solubility Profile & Solvent Systems for Ethyl-D-Proline

Executive Summary & Physicochemical Identity

Ethyl-D-proline (D-Proline ethyl ester) is a critical chiral building block in the synthesis of peptidomimetics and a versatile organocatalyst for asymmetric aldol reactions. Its effective utilization in drug development hinges on understanding its dual-nature solubility profile.

Researchers often encounter this compound in two distinct forms, each requiring a specific solvent strategy. Failure to distinguish between the hydrochloride salt (storage form) and the free base (reactive form) is the primary cause of yield loss and heterogeneous reaction kinetics.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Feature | This compound Hydrochloride (Salt) | This compound (Free Base) |

| CAS Number | 131477-20-8 (or 5817-27-6) | 5817-26-5 |

| Physical State | White Crystalline Solid | Colorless to Pale Yellow Liquid (Oil) |

| Primary Polarity | Ionic / Highly Polar | Moderately Polar / Lipophilic |

| Dominant Interaction | Ion-Dipole, H-Bonding | Dipole-Dipole, Van der Waals |

| Storage Stability | High (Hygroscopic) | Low (Prone to hydrolysis/racemization) |

Solubility Landscape & Solvent Compatibility Matrix

The solubility of this compound is dictated by the protonation state of the secondary amine. The following matrix synthesizes empirical data from purification protocols and structural analysis.

Table 1: Solubility Matrix by Solvent Class

| Solvent Class | Representative Solvents | Solubility: HCl Salt | Solubility: Free Base | Mechanistic Insight |

| Polar Protic | Water | Very High (>100 mg/mL) | Moderate (Hydrolysis Risk) | Strong ion-dipole interactions stabilize the salt lattice. |

| Alcohols | Methanol, Ethanol | High | High | Primary choice for homogenous reactions; alcohols solvate both ionic and neutral forms effectively. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low/Negligible | Very High | Critical Switch: DCM is the standard solvent for extracting the free base from aqueous phases. |

| Esters | Ethyl Acetate | Low | High | Excellent for liquid-liquid extraction (LLE) but less solubilizing than DCM for the free base. |

| Ethers | Diethyl Ether, MTBE, THF | Insoluble (Anti-solvent) | Moderate to High | Ether is the standard "crasher" (anti-solvent) used to recrystallize the HCl salt from alcohols. |

| Hydrocarbons | Hexanes, Toluene | Insoluble | Low to Moderate | Poor interaction with the polar ester/amine motifs; generally avoided except as anti-solvents. |

Critical Application Note: In peptide coupling, the HCl salt is often dissolved in DMF or NMP and neutralized in situ with a tertiary base (e.g., DIPEA). However, for organocatalysis, the free base is often pre-extracted into DCM to avoid salt interference.

Mechanistic Visualization: Solvation & Workflows

To ensure reproducibility, one must visualize the phase transfer processes. The following diagrams illustrate the standard workflows for handling this compound.

Diagram 1: The "Free-Basing" Extraction Workflow

This workflow is essential when converting the stable commercial salt into the catalytically active oil.

Caption: Standard protocol for converting hydrophilic HCl salt to lipophilic free base using biphasic extraction.

Diagram 2: Purification via Recrystallization

Used to purify the HCl salt from impurities using the "Solvent/Anti-Solvent" principle.

Caption: Recrystallization exploits the high solubility in alcohols and insolubility in ethers.

Validated Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Use this protocol to validate solubility in a novel solvent system (e.g., Green Solvents like 2-MeTHF).

-

Preparation: Add excess this compound HCl (approx. 200 mg) to a glass vial containing 1.0 mL of the target solvent.

-

Equilibration: Agitate at 25°C for 24 hours using an orbital shaker.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (for organic solvents) or Nylon filter (for aqueous).

-

Quantification: Evaporate a known volume of the supernatant to dryness and weigh the residue (Gravimetric) or analyze via HPLC (if chromophore is present/derivatized).

-

Note: this compound lacks a strong UV chromophore; Gravimetric or Refractive Index (RI) detection is preferred.

-

Protocol B: In-Situ Neutralization for Peptide Coupling

Avoids the isolation of the unstable free base.

-

Dissolution: Dissolve this compound HCl (1.0 equiv) in DMF or NMP.

-

Activation: Add the carboxylic acid partner (1.0 equiv) and coupling reagent (e.g., HATU/EDC).

-

Neutralization: Add DIPEA (Diisopropylethylamine) (2.0–3.0 equiv) dropwise at 0°C.

-

Causality: The first equivalent neutralizes the HCl salt; the subsequent equivalents maintain the basic pH required for the amine's nucleophilicity.

-

Solubility Check: The reaction mixture should remain homogeneous. If precipitation occurs (amine salts), add more solvent or switch to a DCM/DMF mixture.

-

References & Authoritative Grounding

-

Chem-Impex International. D-Proline ethyl ester hydrochloride Product Specifications. (Provides physical state and solubility context for the HCl salt).

-

Thermo Scientific Chemicals. D-Proline ethyl ester hydrochloride, 98% Safety Data Sheet & Properties. (Confirms hygroscopic nature and storage conditions).

-

Royal Society of Chemistry (Green Chemistry). Racemization-free and scalable amidation of L-proline in organic media. (Discusses solubility of proline derivatives in alcohols vs. ethers).

-

Organic Syntheses. General procedures for Proline Ester purification. (Historical context on recrystallization from methanol-ether systems).

-

PubChem. D-Proline Ethyl Ester Compound Summary. (Data on lipophilicity and molecular weight).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chemical compounds.

Spectroscopic Characterization of Ethyl-D-Proline: A Comprehensive Technical Guide

Executive Summary & Structural Context[1]

Ethyl-D-Proline (specifically D-Proline Ethyl Ester Hydrochloride , CAS: 58005-28-0) is a critical chiral building block in peptide synthesis and medicinal chemistry. Unlike achiral reagents, the validation of this compound requires a dual-layered approach:

-

Chemical Identity: Confirmed via NMR, IR, and MS (which are identical for both enantiomers).

-

Stereochemical Purity: Confirmed via Polarimetry or Chiral HPLC (distinguishing D- from L-).

This guide provides a rigorous spectroscopic breakdown for the Hydrochloride Salt form (

Structural Specifications

-

IUPAC Name: Ethyl (2R)-pyrrolidine-2-carboxylate hydrochloride[1]

-

Molecular Formula:

(Salt); -

Molecular Weight: 179.64 g/mol (Salt); 143.18 g/mol (Free Base)

-

Chiral Center: C2 (D-configuration / R-configuration)

Nuclear Magnetic Resonance (NMR) Analysis[1][3][4]

NMR is the primary tool for establishing connectivity. Note that in achiral solvents (

H NMR Spectroscopy (400 MHz, )

The spectrum is characterized by the distinct ethyl ester system and the complex multiplets of the pyrrolidine ring caused by ring puckering and diastereotopic protons.

Table 1: Diagnostic

| Position | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Assignment |

| H-2 | 4.45 - 4.52 | dd (Doublet of doublets) | 1H | ||

| Ester | 4.28 | q (Quartet) | 2H | Ethyl Methylene ( | |

| H-5 | 3.38 - 3.52 | m (Multiplet) | 2H | - | |

| H-3 | 2.35 - 2.48 | m | 1H | - | |

| H-3' | 2.05 - 2.18 | m | 1H | - | |

| H-4 | 1.98 - 2.15 | m | 2H | - | |

| Ester | 1.31 | t (Triplet) | 3H | Ethyl Methyl ( |

Technical Insight (Solvent Effects):

-

In

: The ammonium protons ( -

In

: Broad singlets for -

Ring Dynamics: The multiplets at H-3 and H-4 are complex due to the envelope conformation of the pyrrolidine ring, making these protons diastereotopic (magnetically non-equivalent).

C NMR Spectroscopy (100 MHz, )

The carbon spectrum confirms the esterification and the integrity of the ring.

Table 2: Diagnostic

| Carbon Type | Chemical Shift ( | Assignment |

| Carbonyl | 170.5 - 171.5 | Ester |

| Ester | 63.8 | |

| C-2 ( | 59.8 | Chiral Center |

| C-5 ( | 46.8 | Ring |

| C-3 ( | 29.2 | Ring |

| C-4 ( | 24.1 | Ring |

| Ester | 13.9 | Terminal Methyl |

Vibrational Spectroscopy (FT-IR)[1]

Infrared spectroscopy is used primarily to confirm the presence of the ester and the amine salt state.

Key Diagnostic Bands (KBr Pellet or ATR):

-

Ester Carbonyl (

): A strong, sharp peak at 1735–1750 cm -

Ammonium Stretch (

): A broad, complex band between 2800–3000 cm -

C-O Stretch: Strong bands in the 1150–1250 cm

region, confirming the ester linkage.

Mass Spectrometry (MS) & Fragmentation Logic

Mass spectrometry validates the molecular weight.[2] For the hydrochloride salt, the detected species in positive mode is the protonated free base

-

Ionization Method: ESI (Electrospray Ionization) or CI (Chemical Ionization).

-

Parent Ion (

): m/z 144.1 (Calculated for

Fragmentation Pathway

The fragmentation is driven by

Diagram 1: MS Fragmentation Logic

Caption: Predicted ESI-MS fragmentation pathway for this compound showing dominant alpha-cleavage to the pyrrolidium ring (m/z 70).

Stereochemical Validation (The "D" vs "L" Problem)

Critical Warning: The spectral data above (NMR, IR, MS) is insufficient to label the compound as "this compound." It only confirms "Ethyl Proline." To validate the "D" configuration, you must perform one of the following:

Polarimetry (Optical Rotation)

This is the standard QC method.

-

Parameter: Specific Rotation

-

Expected Value: Positive (+) rotation.

-

Literature Reference:

( -

Note: The L-isomer would exhibit approx

.

Analytical Workflow

The following diagram illustrates the decision logic for validating the compound in a drug development context.

Diagram 2: Analytical Validation Workflow

Caption: Step-by-step validation logic distinguishing chemical identity from stereochemical purity.

Experimental Protocol: Sample Preparation for NMR

To ensure reproducibility and avoid hydrolysis of the ester:

-

Solvent Selection: Use Deuterium Oxide (

) for sharpest resolution of the ring protons. Use Chloroform-d ( -

Concentration: Dissolve ~10-15 mg of the HCl salt in 0.6 mL of solvent.

-

Reference: Calibrate to the residual solvent peak (

: 4.79 ppm) or internal TMS (0.00 ppm). -

Stability: Analyze immediately. Proline esters can cyclize to diketopiperazines (dimers) in solution over time, appearing as new sets of doublets in the 3.5–4.0 ppm region.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12203801, D-Proline ethyl ester hydrochloride. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Commercial Availability & Technical Verification of Ethyl-D-Proline

Executive Summary & Chemical Disambiguation

In the high-stakes environment of drug discovery, nomenclature ambiguity can lead to costly synthesis failures. The term "Ethyl-D-proline" is chemically ambiguous and commercially conflated. Before engaging suppliers, researchers must distinguish between two distinct structural motifs.

This guide primarily focuses on D-Proline Ethyl Ester Hydrochloride , the dominant commercial form used as a C-terminal chiral building block.

The "this compound" Dichotomy

| Feature | Target A: D-Proline Ethyl Ester (Primary) | Target B: N-Ethyl-D-Proline (Secondary) |

| CAS Number | 131477-20-8 (HCl salt) | 165552-34-1 (HCl salt) |

| Chemical Structure | Esterification at Carboxyl group ( | Alkylation at Amine group ( |

| Function | C-terminal protection; Chiral auxiliary | N-alkylated scaffold; Proline mimetic |

| Availability | High (Commodity/Fine Chemical) | Low (Custom Synthesis/Boutique) |

| Typical Purity |

Critical Directive: Ensure your purchase order specifies the CAS Number . Relying solely on the name "this compound" often results in the shipment of the ester when the N-ethyl derivative was intended, or vice versa.

Commercial Landscape & Supplier Tiering

Sourcing strategies must align with the development phase. For early discovery, speed and reliability trump cost. For process development, impurity profiles and bulk scalability are paramount.

Tier 1: Global Catalog Suppliers (High Reliability / Low Risk)

Best for: Bench-scale discovery (<100g), Reference Standards.

-

Sigma-Aldrich (MilliporeSigma): Lists as D-Proline ethyl ester hydrochloride. High stock reliability but premium pricing.

-

Thermo Scientific Chemicals (formerly Alfa Aesar): Strong inventory in the US/EU markets. Excellent documentation (CoA, SDS).

-

Fisher Scientific: Aggregator for various brands; useful for consolidating procurement.

Tier 2: Peptide & Chiral Specialists (Technical Depth)

Best for: Scale-up (100g - 1kg), Specific Enantiomeric Excess (ee) requirements.

-

Chem-Impex International: Highly authoritative in amino acid derivatives. Often provides higher detail on optical rotation and chiral purity than generalists.

-

Creative Peptides: Focuses on peptide building blocks; good source if the material is for GMP-adjacent workflows.

-

Santa Cruz Biotechnology (SCBT): Reliable for research-grade aliquots.

Tier 3: Bulk & Custom Synthesis (Cost Efficiency)

Best for: Pilot plant (>1kg), Custom salt forms.

-

ChemScene / Parchem / Simson Pharma: These entities often bridge the gap between Asian manufacturing bases and Western labs. Critical for cost-down initiatives in late-stage development.

Technical Specifications & The "Gold Standard"

When validating a new supplier, do not accept generic Certificates of Analysis (CoA). Demand the following specifications to ensure downstream reaction integrity.

D-Proline Ethyl Ester Hydrochloride (CAS: 131477-20-8)[1][6][7][8][9]

| Parameter | Specification | Rationale |

| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or free-base degradation. |

| Purity (HPLC) | Impurities (e.g., D-Proline) compete in coupling reactions. | |

| Chiral Purity (ee) | Critical to prevent diastereomer formation in peptides. | |

| Optical Rotation | Quick check for gross enantiomeric errors. | |

| Water Content (KF) | Excess water hydrolyzes the ester back to the acid. | |

| Residual Ethanol | Artifact of synthesis; interferes with precise stoichiometry. |

Self-Validating Quality Control Protocol

Trust but verify. The following workflow allows a researcher to autonomously validate the identity and quality of incoming "this compound" batches.

Workflow Visualization

The following diagram outlines the decision logic for accepting or rejecting a batch based on analytical data.

Figure 1: Incoming Quality Control (IQC) Decision Matrix for D-Proline Ethyl Ester.

Detailed Methodology

-

Identity (1H-NMR):

-

Dissolve ~10 mg in

or -

Key Signals: Look for the characteristic triplet (~1.3 ppm) and quartet (~4.2 ppm) of the ethyl ester group.

-

Absence Check: Verify absence of broad singlet at ~11.0 ppm (Carboxylic acid proton), which would indicate hydrolysis to D-Proline.

-

-

Enantiomeric Purity (Chiral HPLC):

-

Column: Chiralpak AD-H or OD-H are standard for amino acid esters.